molecular formula C10H14O2 B8735568 1,2-Dimethoxy-4,5-dimethylbenzene CAS No. 1128-57-0

1,2-Dimethoxy-4,5-dimethylbenzene

Cat. No. B8735568
CAS RN: 1128-57-0
M. Wt: 166.22 g/mol
InChI Key: VCFFLBDRLPCAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04208424

Procedure details

53 g of 4,5-dimethylveratrol (prepared by the method of Bruce, et al., J. Chem. Soc., 1956, 3824-29) was mixed with 200 ml of 48% hydrobromic acid. The mixture was stirred at reflux temperature, in a nitrogen atmosphere, for 4.5 hours. The crude mixture was heated with 200 ml of toluene. The toluene phase was separated and cooled, to give 4,5-dimethylcatechol (6A), as a solid, mp: 86°-87° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:11]C)[C:5]([O:9]C)=[CH:6][C:7]=1[CH3:8].Br>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:6][C:7]=1[CH3:8])[OH:9]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
CC=1C=C(C(=CC1C)OC)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The toluene phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC=1C=C(C(O)=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.